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Compound of Interest

Compound Name: Silicon carbide

Cat. No.: B1214593

Welcome to the technical support center for troubleshooting low carrier lifetime in Silicon
Carbide (SiC) materials. This resource is designed for researchers, scientists, and engineers
working with SiC to provide clear, actionable guidance on identifying and resolving issues
related to reduced carrier lifetime in their experiments.

Frequently Asked Questions (FAQSs)

Q1: What is carrier lifetime and why is it important in SiC?

Al: Carrier lifetime is the average time an excess minority carrier exists before recombining
with a majority carrier. In SiC devices, particularly bipolar devices like PiN diodes and IGBTSs, a
long carrier lifetime is crucial for achieving low on-state resistance and reducing conduction
losses through a phenomenon known as conductivity modulation.[1] However, for high-
frequency switching applications, a shorter, controlled lifetime may be desirable to minimize
switching losses.

Q2: What are the primary causes of low carrier lifetime in our 4H-SiC epilayers?

A2: Low carrier lifetime in 4H-SiC is predominantly caused by defects within the material that
act as recombination centers. The most significant of these are:

o Point Defects: The Z1/2 center, which is associated with carbon vacancies (VC), is widely
recognized as the primary lifetime-killing defect in n-type 4H-SiC.[1][2][3][4] Other deep-level
defects can also contribute to recombination.
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o Extended Defects: Dislocations and stacking faults can also act as recombination sites,
locally reducing carrier lifetime.

o Surface Recombination: Recombination of carriers at the surface of the SiC wafer or at the
interface between the epilayer and the substrate can be a significant factor, especially in
materials with low bulk defect concentrations.[5][6]

Q3: We are observing a shorter-than-expected carrier lifetime in our as-grown SiC wafers.
What should be our initial troubleshooting steps?

A3: Alogical first step is to characterize the material to identify the dominant recombination
mechanism. We recommend the following approach:

« Initial Lifetime Measurement: Perform a non-destructive, wafer-level carrier lifetime
measurement using a technique like Microwave Photoconductivity Decay (u-PCD) to confirm
the low lifetime and map its uniformity across the wafer.

o Defect Spectroscopy: Employ Deep Level Transient Spectroscopy (DLTS) to identify and
quantify the concentration of deep-level defects, particularly the Z1/2 center. A high
concentration of this defect is a strong indicator of the cause of the low lifetime.

o Structural Defect Analysis: Use techniques like photoluminescence (PL) imaging or X-ray
topography to identify the presence and density of extended defects such as stacking faults
and dislocations.

This initial characterization will help you determine whether the issue is primarily related to
point defects, extended defects, or potentially surface-related issues.

Troubleshooting Guides

Issue 1: Low Carrier Lifetime Correlated with High Z21/2
Defect Concentration

If DLTS analysis reveals a high concentration of the Z1/2 center (typically > 1x10"13 cm™3), this
is the most likely cause of the reduced carrier lifetime.

Recommended Actions:
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» Post-Growth Annealing: High-temperature annealing in an appropriate atmosphere can
reduce the concentration of carbon vacancies. The effectiveness of annealing is
temperature-dependent.

o Carbon Implantation followed by Annealing: Introducing excess carbon into the near-surface
region through ion implantation, followed by a high-temperature anneal, can effectively
annihilate carbon vacancies and significantly increase carrier lifetime.[2][3]

o Thermal Oxidation: A high-temperature oxidation process can also lead to a reduction in the
Z1/2 center concentration and an improvement in carrier lifetime.[1]

Typical Resulting Carrier
Treatment Method Annealing/Process  Lifetime Reference
Temperature (°C) Improvement

Can increase or
decrease 71/2
1600 - 1750 concentration [7]

depending on initial

High-Temperature

Annealing

concentration

) Can significantly
Carbon Implantation + ) ]
) >1600 increase carrier [2]
Annealing o
lifetime

Canleadto a
Thermal Oxidation 1100 - 1400 significant increase in [1][8]
carrier lifetime

Can significantly
Hydrogen Annealing High Temperature reduce carbon [8]

vacancy defects

Issue 2: Spatially Non-Uniform Low Carrier Lifetime

If lifetime mapping reveals localized areas of very low lifetime, this often points to the influence
of extended defects.

Recommended Actions:
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o Correlative Analysis: Compare the lifetime map with PL imaging or defect etching to correlate
the low lifetime regions with specific extended defects like stacking faults or dislocation
clusters.

» Epitaxial Growth Optimization: Review and optimize the epitaxial growth process. Factors
such as C/Si ratio, growth temperature, and substrate quality can influence the formation of
extended defects.

o Substrate Inspection: The quality of the SiC substrate is critical, as defects in the substrate
can propagate into the epitaxial layer.

Experimental Protocols
Time-Resolved Photoluminescence (TRPL) for Carrier
Lifetime Measurement

Time-Resolved Photoluminescence (TRPL) is a powerful non-destructive optical technique to
measure the minority carrier lifetime. It involves exciting the SiC sample with a short-pulsed
laser and measuring the decay of the subsequent photoluminescence signal over time.

Materials and Equipment:
» Pulsed laser source with a wavelength that can generate carriers in SiC (e.g., UV laser).

o Optical system for focusing the laser onto the sample and collecting the emitted
luminescence.

e Monochromator to select the desired luminescence wavelength.

o Fast photodetector (e.g., photomultiplier tube or avalanche photodiode).

o Time-correlated single-photon counting (TCSPC) system or a fast oscilloscope.
» Cryostat for temperature-dependent measurements (optional).

Procedure:

o Sample Preparation: Ensure the surface of the SiC wafer is clean and free of contaminants.
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e System Setup:
o Align the laser to excite the desired area on the sample.
o Position the collection optics to efficiently gather the photoluminescence.

o Set the monochromator to the band-edge emission wavelength of 4H-SiC (around 390

nm).
o Data Acquisition:
o Excite the sample with a short laser pulse.

o Record the decay of the photoluminescence intensity over time using the TCSPC system
or oscilloscope.

o Accumulate the signal for a sufficient duration to achieve a good signal-to-noise ratio.
o Data Analysis:

o The recorded decay curve is typically fitted with an exponential function (or a sum of
exponentials) to extract the decay time constant, which corresponds to the carrier lifetime.

o For non-exponential decays, more complex models may be needed to account for different

recombination mechanisms.

Deep Level Transient Spectroscopy (DLTS) for Defect
Characterization

DLTS is a highly sensitive technique for detecting and characterizing deep-level defects in
semiconductors. It involves measuring the capacitance transient of a Schottky diode or a p-n
junction at different temperatures.

Materials and Equipment:

» SiC sample with a fabricated Schottky contact or p-n junction.
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o Cryostat with a temperature controller (capable of scanning from low temperatures, e.g., 77
K, to high temperatures, e.g., 700 K).

o Capacitance meter.

e Pulse generator.

e DLTS signal processing unit (or a system that integrates these components).
Procedure:

e Sample Preparation: Fabricate Schottky diodes on the SiC epilayer. This typically involves
metal deposition (e.g., Ni, Ti) to form the Schottky contact and a backside ohmic contact.

e System Setup:

o Mount the sample in the cryostat.

o Connect the Schottky diode to the capacitance meter and pulse generator.
e Measurement:

o Apply a reverse bias to the Schottky diode to create a depletion region.

o Apply a filling pulse (reducing the reverse bias or applying a forward bias) to fill the deep
levels with majority carriers.

o Return to the initial reverse bias and record the capacitance transient as the trapped
carriers are thermally emitted.

o Repeat this process while sweeping the temperature of the sample.
o Data Analysis:

o The capacitance transient data is processed to generate a DLTS spectrum, which shows
peaks corresponding to different deep levels.
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o From the peak positions at different rate windows, an Arrhenius plot can be constructed to
determine the activation energy (energy level) and capture cross-section of the defect.

o The peak height is proportional to the defect concentration.

Visualizations
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Caption: Troubleshooting workflow for low carrier lifetime in SiC.
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Caption: Recombination pathway via the Z1/2 center in 4H-SiC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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